

An In-Depth Technical Guide to 2-Thio-UTP Tetrasodium Salt

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Compound of Interest

Compound Name: 2-Thio-UTP tetrasodium

Cat. No.: B15570707

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CAS Number: 1343364-70-4

This technical guide provides a comprehensive overview of **2-Thio-UTP tetrasodium** salt, a crucial molecule for researchers and professionals in drug development and molecular biology. This document details its chemical properties, biological functions, and key experimental applications, presenting data in a structured and accessible format.

Core Chemical and Physical Properties

2-Thio-UTP tetrasodium salt is a chemically modified uridine triphosphate where the oxygen atom at the 2-position of the pyrimidine ring is replaced by a sulfur atom. This modification confers unique properties that are leveraged in various biological assays and therapeutic research.

Table 1: Quantitative Data for **2-Thio-UTP Tetrasodium** Salt

Property	Value	Reference
CAS Number	1343364-70-4	[1][2][3][4]
Molecular Formula	C ₉ H ₁₁ N ₂ Na ₄ O ₁₄ P ₃ S	[3]
Molecular Weight	588.13 g/mol	[3]
Purity	≥95% (HPLC)	[2]
Solubility	Soluble in water	[3]
Storage	Store at -20°C	[2]
EC ₅₀ for hP2Y ₂ receptor	0.035 μM	[1][2]
EC ₅₀ for hP2Y ₄ receptor	0.35 μM	[1][2]
EC ₅₀ for hP2Y ₆ receptor	1.5 μM	[1][2]
pKa (of 2-thiouridine)	8.09	[5]

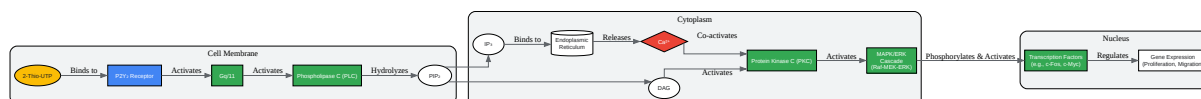
Biological Activity: A Potent P2Y₂ Receptor Agonist

2-Thio-UTP is a potent and selective agonist for the P2Y₂ purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2]

Activation of the P2Y₂ receptor initiates a cascade of intracellular signaling events with broad physiological implications.

P2Y₂ Receptor Signaling Pathway

Upon binding of 2-Thio-UTP, the P2Y₂ receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling cascade can lead to the activation of the MAPK/ERK pathway, influencing cellular processes such as proliferation, differentiation, and migration.[7][8]



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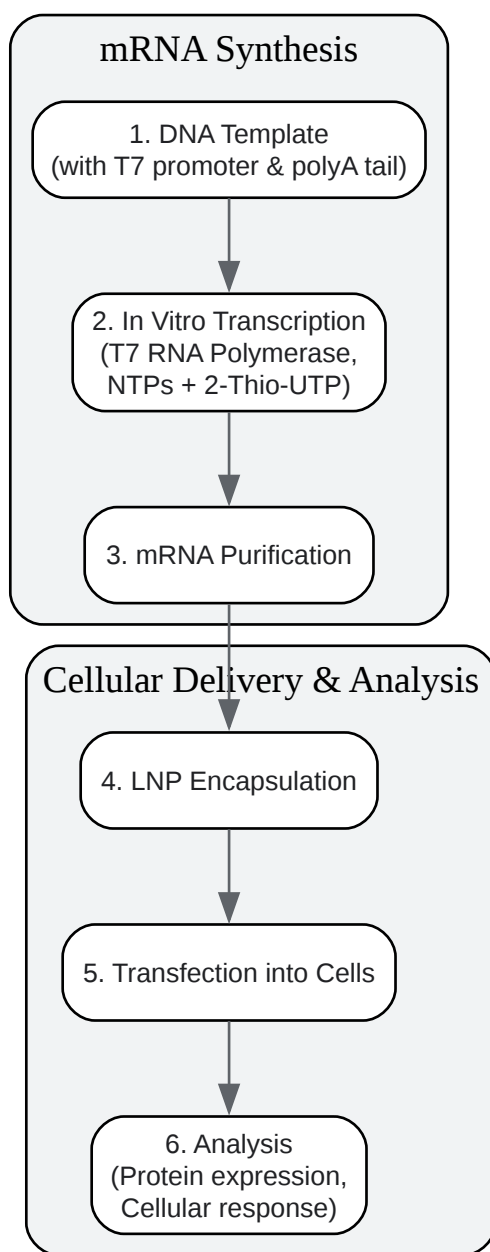
P2Y₂ Receptor Signaling Pathway

Application in Modified mRNA Synthesis

A significant application of 2-Thio-UTP is in the in vitro transcription (IVT) of messenger RNA (mRNA). The incorporation of modified nucleotides, such as 2-thiouridine, into mRNA transcripts can enhance their stability and reduce their immunogenicity, which is critical for therapeutic applications.^{[9][10]}

Workflow for Modified mRNA Synthesis and Cellular Delivery

The general workflow involves designing a DNA template containing the gene of interest flanked by T7 promoter and poly(A) tail sequences. This template is then used in an IVT reaction with RNA polymerase and a mixture of standard and modified nucleotides, including 2-Thio-UTP. The resulting modified mRNA is then purified and can be delivered to cells, for example, via lipid nanoparticle (LNP) encapsulation.^{[1][11]}



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Modified mRNA Synthesis and Delivery Workflow

Detailed Experimental Protocols

In Vitro Transcription with 2-Thio-UTP

This protocol describes the synthesis of 2-thiouridine-modified RNA using T7 RNA polymerase.

Materials:

- Linearized DNA template (0.5-1 µg) with a T7 promoter
- Nuclease-free water
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
- ATP, GTP, CTP solutions (100 mM each)
- **2-Thio-UTP tetrasodium** salt solution (100 mM)
- T7 RNA Polymerase
- RNase Inhibitor
- DNase I (RNase-free)

Procedure:

- Thaw all components on ice.
- Assemble the reaction at room temperature in the following order in a nuclease-free tube:
 - Nuclease-free water to a final volume of 20 µL
 - 2 µL 10x Transcription Buffer
 - ATP, GTP, CTP to a final concentration of 7.5 mM each
 - 2-Thio-UTP to a final concentration of 7.5 mM (for 100% substitution of UTP)[3]
 - 0.5-1 µg of DNA template
 - 1 µL RNase Inhibitor
 - 2 µL T7 RNA Polymerase
- Mix gently by pipetting and spin down briefly.

- Incubate at 37°C for 2-4 hours.[\[3\]](#)
- To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
- Purify the RNA using a suitable RNA cleanup kit or via phenol/chloroform extraction and ethanol precipitation.

Calcium Mobilization Assay Using Fura-2 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to P2Y₂ receptor activation by 2-Thio-UTP using the ratiometric fluorescent indicator Fura-2 AM. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cells expressing the P2Y₂ receptor (e.g., CHO-K1 or 1321N1 cells)[\[16\]](#)
- Black-walled, clear-bottom 96-well plates
- Fura-2 AM
- Pluronic F-127
- Probenecid (optional)
- HEPES-buffered saline (HBS) or other suitable assay buffer
- **2-Thio-UTP tetrasodium** salt stock solution
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

- Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Dye Loading:

- Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127.
- Remove the cell culture medium and wash the cells with HBS.
- Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
- Washing: Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
- Calcium Measurement:
 - Place the plate in the fluorescence plate reader set to 37°C.
 - Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a set period.
 - Using an automated injector, add the desired concentration of 2-Thio-UTP to the wells.
 - Continue to record the fluorescence intensity at both excitation wavelengths to monitor the change in intracellular calcium concentration.
- Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F_{340}/F_{380}) is calculated to determine the intracellular calcium concentration.

Application in RNA Polymerase Kinetic Studies

Nucleotide analogs like 2-Thio-UTP are valuable tools for dissecting the kinetic mechanisms of RNA polymerases.^[17] By substituting the natural nucleotide with an analog, researchers can probe specific steps in the transcription cycle, such as nucleotide binding and catalysis.^{[4][18][19]}

Experimental Approach: A typical assay involves setting up a synchronized in vitro transcription reaction with a defined DNA template and a purified RNA polymerase (e.g., RNA Polymerase II). The reaction is initiated by the addition of NTPs, where UTP is replaced by 2-Thio-UTP. The kinetics of RNA synthesis can be monitored over time by quenching the reaction at different time points and analyzing the RNA products by denaturing polyacrylamide gel electrophoresis.

By varying the concentration of 2-Thio-UTP, kinetic parameters such as K_m and k_{cat} can be determined, providing insights into the enzyme's affinity for the analog and its rate of incorporation.[4][18][19]

Conclusion

2-Thio-UTP tetrasodium salt is a versatile and powerful tool for researchers in molecular biology, pharmacology, and drug development. Its role as a selective P2Y₂ receptor agonist allows for the detailed study of purinergic signaling pathways. Furthermore, its application in the synthesis of modified mRNA with reduced immunogenicity and enhanced stability is pivotal for the advancement of RNA-based therapeutics. The experimental protocols and data provided in this guide serve as a valuable resource for the effective utilization of 2-Thio-UTP in a variety of research settings.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3'-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y₂ Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]
- 7. P2Y nucleotide receptor signaling through MAPK/ERK is regulated by extracellular matrix: involvement of beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 9. HighYield T7 mRNA Synthesis Kit (s2UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 10. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Synthesis of Modified mRNA | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. abcam.cn [abcam.cn]
- 17. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
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